3-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]pyridine
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Overview
Description
3-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]pyridine is a heterocyclic compound that features a thiazole ring and a pyridine ring connected via a methoxy group. Thiazole rings are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]pyridine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Methoxylation: The thiazole derivative is then reacted with methanol in the presence of a base to introduce the methoxy group.
Coupling with Pyridine: The final step involves coupling the methoxylated thiazole with a pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]pyridine involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit or activate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring but differ in their substituents, leading to varied biological activities.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring, are known for their antimicrobial and antiviral properties.
Uniqueness
3-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole and pyridine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H12N2OS |
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Molecular Weight |
220.29 g/mol |
IUPAC Name |
2,4-dimethyl-5-(pyridin-3-yloxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C11H12N2OS/c1-8-11(15-9(2)13-8)7-14-10-4-3-5-12-6-10/h3-6H,7H2,1-2H3 |
InChI Key |
NYFAYFQJQYWVCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)COC2=CN=CC=C2 |
Origin of Product |
United States |
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